molecular formula C22H18O4 B290654 4-Benzoylphenyl 2-ethoxybenzoate

4-Benzoylphenyl 2-ethoxybenzoate

Cat. No.: B290654
M. Wt: 346.4 g/mol
InChI Key: XDDGDDVHPHHLLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzoylphenyl 2-ethoxybenzoate is a benzoate ester derivative characterized by a benzoyl group (-C₆H₅CO-) attached to the para position of the phenyl ring and an ethoxy (-OCH₂CH₃) substituent at the ortho position of the ester moiety. This compound is structurally designed to combine aromatic bulk (benzoyl) with alkoxy flexibility (ethoxy), which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C22H18O4

Molecular Weight

346.4 g/mol

IUPAC Name

(4-benzoylphenyl) 2-ethoxybenzoate

InChI

InChI=1S/C22H18O4/c1-2-25-20-11-7-6-10-19(20)22(24)26-18-14-12-17(13-15-18)21(23)16-8-4-3-5-9-16/h3-15H,2H2,1H3

InChI Key

XDDGDDVHPHHLLK-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Canonical SMILES

CCOC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares 4-Benzoylphenyl 2-ethoxybenzoate with structurally similar benzoate esters:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Functional Groups
This compound C₂₂H₁₈O₄ 346.38 g/mol Benzoyl (4), Ethoxy (2) Ester, Aromatic ketone
2-Ethoxy-4-formylphenyl 4-methylbenzoate () C₁₇H₁₆O₄ 284.31 g/mol Formyl (4), Ethoxy (2), Methyl (4) Ester, Aldehyde
2-Ethoxy-4-formylphenyl 3-methylbenzoate () C₁₇H₁₆O₄ 284.31 g/mol Formyl (4), Ethoxy (2), Methyl (3) Ester, Aldehyde
Ethyl 2-ethoxybenzoate () C₁₁H₁₄O₃ 194.23 g/mol Ethoxy (2), Ethyl ester Ester, Alkoxy
N-(4-Benzoylphenyl) pyrrole-2-carboxamide () C₁₈H₁₄N₂O₂ 290.32 g/mol Benzoyl (4), Pyrrole-carboxamide Amide, Aromatic ketone

Key Observations :

  • Ethoxy groups at the ortho position (common in all analogs) may confer steric effects, influencing metabolic stability and interaction with enzymes like lipoprotein lipase (LPL) or PPARs .
Lipid-Lowering Effects:
  • N-(4-Benzoylphenyl) pyrrole-2-carboxamide derivatives () demonstrate significant lipid-lowering effects in hyperlipidemic rats, reducing total cholesterol (TC), triglycerides (TG), and elevating HDL-C. This activity is linked to PPAR-α/γ modulation, similar to fibrates like gemfibrozil () .
  • Gemfibrozil () reduces coronary events by 22–34% via PPAR-α activation, enhancing LPL activity and HDL-C synthesis. Structural analogs with benzoyl groups may mimic this pathway .

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